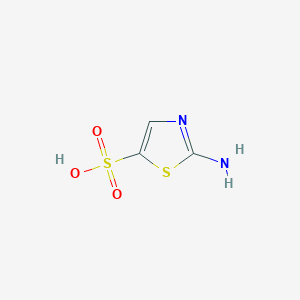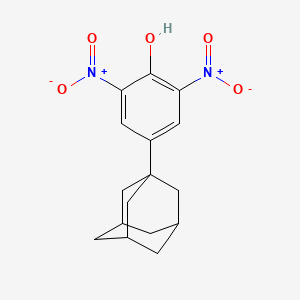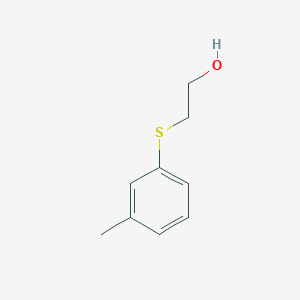
1-(4-Methoxyphenyl)but-3-en-1-ol
Overview
Description
1-(4-Methoxyphenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by a methoxyphenyl group attached to a butenol chain
Mechanism of Action
Target of Action
Related compounds have been found to interact withVEGFR-2 and EGFR . These receptors play crucial roles in cell proliferation and survival, making them potential targets for therapeutic interventions.
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, potentially affecting cellular processes.
Biochemical Pathways
Related compounds have been found to affect theiNOS and COX pathways , which are involved in inflammation and pain response
Result of Action
Related compounds have been found to inhibit the production ofNO and H2O2 in synoviocytes , suggesting potential anti-inflammatory effects.
Action Environment
The action, efficacy, and stability of 1-(4-Methoxyphenyl)but-3-en-1-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound should be stored in a dry, sealed place to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the allylation of 4-methoxybenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method involves the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions . The reaction typically involves the preparation of a solution of p-anisaldehyde in acetone, followed by the gradual addition of a potassium hydroxide solution with continuous stirring. The resulting solid is then filtered, washed, dried, and recrystallized from ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)but-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a model compound in enzymatic studies.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-1-buten-4-ol
- 1-(4-Methylphenyl)-3-buten-1-ol
Comparison: 1-(4-Methoxyphenyl)but-3-en-1-ol is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased electron density and reactivity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLDYQREJAUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390761 | |
| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24165-60-4 | |
| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


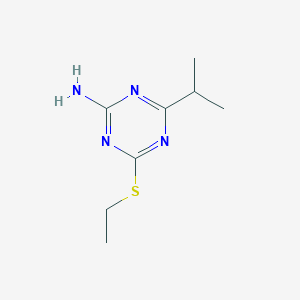
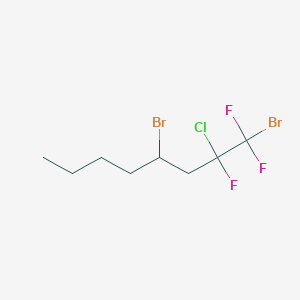
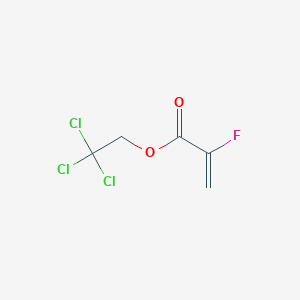
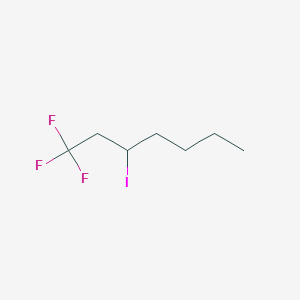
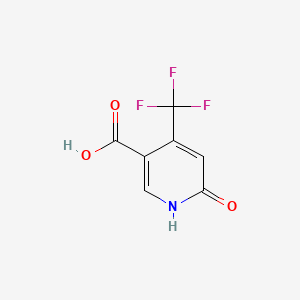
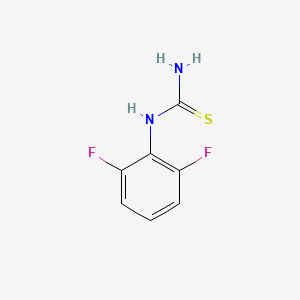


![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)
